molecular formula C7H4F2O B1330607 3,5-Difluorobenzaldehyde CAS No. 32085-88-4

3,5-Difluorobenzaldehyde

Cat. No. B1330607
CAS RN: 32085-88-4
M. Wt: 142.1 g/mol
InChI Key: ASOFZHSTJHGQDT-UHFFFAOYSA-N
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Description

3,5-Difluorobenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of two fluorine atoms at the 3 and 5 positions on the benzene ring. This compound is a derivative of benzaldehyde, where the hydrogen atoms have been replaced by fluorine, which can significantly alter the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of derivatives of benzaldehyde, such as 3,5-difluorobenzaldehyde, often involves halogenation, alkylation, or other substitution reactions that introduce different functional groups to the benzene ring. For instance, the synthesis of 2-Amino-3,5-dibromobenzaldehyde involves a multi-step process starting from methyl-o-amino benzoate, followed by bromination, hydrazide formation, and oxidation . Although this paper does not directly describe the synthesis of 3,5-difluorobenzaldehyde, the methodologies used for bromination and subsequent transformations could be adapted for the introduction of fluorine atoms.

Molecular Structure Analysis

The molecular structure of 3,5-difluorobenzaldehyde would be similar to that of other substituted benzaldehydes, with the main difference being the presence of electronegative fluorine atoms. These atoms would influence the electron distribution within the molecule, potentially affecting its reactivity. The papers provided do not directly analyze the molecular structure of 3,5-difluorobenzaldehyde, but studies on similar molecules, such as 3,4,5-trimethoxybenzaldehyde , provide insights into how substituents can affect molecular conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives is often explored in the context of synthesizing more complex molecules. For example, 3,4,5-trimethoxybenzaldehyde is used in the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes through reductive alkylation . Similarly, 3,5-difluorobenzaldehyde could undergo various chemical reactions, such as nucleophilic addition or condensation, to form new compounds. The synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde and the copper(0)/Selectfluor system-catalyzed double CH activation/oxygen insertion are examples of the types of reactions that could potentially be applied to 3,5-difluorobenzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-difluorobenzaldehyde would be influenced by the presence of the fluorine atoms. Fluorine is highly electronegative, which could affect the compound's boiling point, solubility, and stability. The papers provided do not specifically discuss the properties of 3,5-difluorobenzaldehyde, but the synthesis and characterization of related compounds, such as 3-cyclopropyl methoxy-4-difluoromethoxybenzaldehyde , offer a glimpse into how fluorine substituents might impact the properties of benzaldehyde derivatives.

Safety And Hazards

3,5-Difluorobenzaldehyde is considered hazardous. It is flammable and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

3,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOFZHSTJHGQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343199
Record name 3,5-Difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorobenzaldehyde

CAS RN

32085-88-4
Record name 3,5-Difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32085-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3,5-difluorobenzonitrile (0.108 mol) and Raney alloy (15 g) was refluxed 2 hours in 90% formic acid (150 ml). The reaction was filtered hot and the filter cake was washed with water, then hexane. The filtrate was extracted three times with hexane, the combined hexane extracts were washed with water and dried over sodium sulfate. Concentration yielded 8.4 g (55%) of a yellow oil.
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150 mL
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55%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A 28 g portion of magnesium turnings was suspended in 60 ml of tetrahydrofuran (THF) to which was subsequently added dropwise 800 ml of THF solution containing 200 g of 3,5-difluoro-1-bromobenzene at such a rate that the solvent was gently refluxed. After the dropwise addition, the mixture was stirred at room temperature for 1 hour and then 91 g of N,N-dimethylformamide (DMF) was added dropwise thereto. After the dropwise addition, this was further stirred at room temperature for 1 hour, mixed with 1,000 ml of 10% hydrochloric acid and again stirred for 1 hour. This was extracted with 1,000 ml of ethyl acetate, washed twice with saturated brine and then dried with anhydrous sodium sulfate. By evaporating the solvent, 125 g of 3,5-difluorobenzaldehyde was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluorobenzaldehyde
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3,5-Difluorobenzaldehyde
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3,5-Difluorobenzaldehyde
Reactant of Route 4
3,5-Difluorobenzaldehyde
Reactant of Route 5
3,5-Difluorobenzaldehyde
Reactant of Route 6
3,5-Difluorobenzaldehyde

Citations

For This Compound
195
Citations
T Itoh - Journal of Molecular Structure, 2009 - Elsevier
Emission spectra of 3,4- and 3,5-difluorobenzaldehyde (3,4- and 3,5-DFB, respectively) vapors have been measured at different temperatures along with the absorption spectra. …
Number of citations: 1 www.sciencedirect.com
T Schaefer, CS Takeuchi, GM Bernard… - Canadian journal of …, 1995 - cdnsciencepub.com
The free energies of activation at 110 K for rotation about the exocyclic C—C bonds in 2,6-difluorobenzaldehyde and 2,4,6-trifluorobenzaldehyde, in dimethyl ether solutions, are 18.8 ± …
Number of citations: 2 cdnsciencepub.com
T Schaefer, CS Takeuchi - Canadian Journal of Chemistry, 1989 - cdnsciencepub.com
6 J(H,CHO), the long-range coupling constant between the aldehydic and para protons in benzaldehyde, has not been detected, possibly because the σ–π interaction giving rise to a …
Number of citations: 20 cdnsciencepub.com
G Li, J Jiang, H Xie, J Wang - Chemistry–A European Journal, 2019 - Wiley Online Library
The chiral transient directing group (TDG) strategy has been successfully introduced to the rhodium(III)‐catalyzed asymmetric C−H activation. In the presence of a catalytic amount of a …
C Wang, J Zhang, Z Wang - ACS Applied Nano Materials, 2021 - ACS Publications
Four nonfluorinated and fluorinated nanoporous polymers [PAN-5H, PAN-5F, PAN-2F, and PAN-2(CF 3 )] were synthesized from a triazine-based tetramine with benzaldehyde, …
Number of citations: 9 pubs.acs.org
T Watanabe, Y Tanaka, R Shoda… - The Journal of …, 2004 - ACS Publications
Naphthyl tetrahydroisoquinoline alkaloids, atropisomeric korupensamines A and B and ent-korupensamine B, were synthesized by syn-selective cross-coupling of a planar chiral arene …
Number of citations: 91 pubs.acs.org
GB Kharas, K Kim, KC Beinlich, SB Benington… - Polymer Bulletin, 2000 - Springer
Methyl 2-cyano-3-dihalophenyl-2-propenoates, R 2 C 6 H 3 CH=C(CN)CO 2 CH 3 (R 2 = 2,4-difluoro, 2,5-difluoro, 2,6-difluoro, 3,4-difluoro, 3,5-difluoro, and 2-chloro-6-fluoro), were …
Number of citations: 9 link.springer.com
F Abdellaoui, HB Ammar, JF Soulé, H Doucet - Catalysis Communications, 2015 - Elsevier
We report, herein, on palladium-catalyzed direct arylation of difluorobenzenes and dichlorobenzenes bearing benzoxazole or benzothiazole moieties, which don't act as directing groups…
Number of citations: 8 www.sciencedirect.com
D Zhao, F Xu, C Chen, RD Tillyer, EJJ Grabowski… - Tetrahedron, 1999 - Elsevier
Efficient Syntheses of 2-(3',5'-Difluorophenyl)-3-(4'-methylsulfonylphenyl)- cyclopent-2-enone, a Potent COX-2 Inhibitor Page 1 Pergamon Tetrahedron 55 (1999) 6001-6018 …
Number of citations: 30 www.sciencedirect.com
SA Harry, M Kazim, PM Nguyen, A Zhu… - Angewandte Chemie …, 2022 - Wiley Online Library
The putative interaction of a C−F bond with an amide carbonyl has been an intriguing topic of interest in this century for reasons spanning basic physical organic chemistry to …
Number of citations: 9 onlinelibrary.wiley.com

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